Norethindrone-D8 (major)

Description

Evolution of Deuterated Analogs in Modern Research

The application of deuterium (B1214612) in drug discovery and development has evolved significantly since its initial use as a tracer. The concept of using deuteration to improve the pharmacokinetic profiles of drugs, often referred to as the "deuterium switch," gained traction in the early 2000s. nih.gov This strategy involves selectively replacing hydrogen atoms at sites of metabolic vulnerability within a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown. assumption.eduresearchgate.net This phenomenon is known as the kinetic isotope effect (KIE). assumption.edu

This slowing of metabolism can result in a longer drug half-life, potentially allowing for lower or less frequent dosing. nih.gov The first deuterated drug to receive FDA approval in 2017 was deutetrabenazine, a treatment for chorea associated with Huntington's disease. nih.govwikipedia.org Its approval marked a significant milestone, validating the potential of deuterated drugs and encouraging further investment in this area. nih.govtandfonline.com More recently, the focus has expanded from modifying existing drugs to incorporating deuterium in the early stages of novel drug discovery to address pharmacokinetic challenges from the outset. nih.gov

Overview of Deuterium Applications in Pharmaceutical Science and Related Fields

The applications of deuterium in pharmaceutical science are diverse and continue to expand. Beyond their use as internal standards and for improving pharmacokinetic properties, deuterated compounds are also utilized in a variety of other research and development activities:

Metabolic Studies: Deuterium labeling is a fundamental tool for tracking the metabolic pathways of drugs and other bioactive compounds. By following the labeled molecule and its metabolites, researchers can gain a detailed understanding of how a compound is processed in the body.

Quantitative Analysis: In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are the gold standard for internal standards, enabling precise quantification of analytes in complex biological matrices like plasma and urine. sigmaaldrich.comnih.gov

Pharmaceutical Research and Development: Deuteration can be employed to enhance the metabolic stability of drug candidates, potentially leading to improved efficacy and safety profiles. assumption.eduhwb.gov.in For instance, by reducing the formation of undesirable metabolites, deuteration can lower the risk of toxicity. researchgate.net

Stabilization of Chiral Centers: In some cases, deuterium can be used to stabilize a chiral center in a molecule, preventing or slowing the interconversion of enantiomers. This is important because different enantiomers of a drug can have different pharmacological or toxicological effects. assumption.eduacs.org

Norethindrone-D8 (major)

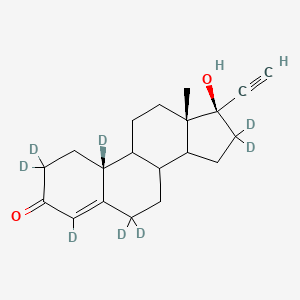

Norethindrone (B1679910) is a synthetic progestin, a type of female hormone, that has been in use for decades in various therapeutic applications. medchemexpress.eunih.gov Its deuterated analog, specifically Norethindrone-D8 (major), represents a valuable tool for modern scientific research. The "-D8" designation indicates that eight hydrogen atoms in the norethindrone molecule have been replaced with deuterium. This isotopically labeled version is primarily used as an internal standard in analytical and research settings. clearsynth.com

Chemical and Physical Properties of Norethindrone and its Deuterated Analog

| Property | Norethindrone | Norethindrone-D8 (major) |

| Chemical Formula | C₂₀H₂₆O₂ | C₂₂H₂₀D₈O₃ |

| Molecular Weight | 298.42 g/mol | 348.51 g/mol |

| CAS Number | 68-22-4 | 68-22-4 (Unlabeled) |

| Appearance | Crystalline Solid | Not specified |

| Primary Use | Progestin hormone | Internal standard for research |

Data sourced from multiple chemical suppliers and databases. nih.govclearsynth.comchemscene.comesschemco.com

The primary application of Norethindrone-D8 is in quantitative analysis, where it serves as an internal standard for the accurate measurement of norethindrone in biological samples using techniques like GC-MS or LC-MS. caymanchem.com The known quantity of the deuterated standard added to a sample allows for precise correction of any analyte loss during sample processing and analysis, thereby ensuring the accuracy of the final concentration measurement of the non-deuterated norethindrone. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C20H18O2D8 |

|---|---|

Molecular Weight |

306.48 |

Synonyms |

Norethindrone-2,2,4,6,6,10,16,16-D8, Norethindrone-D8, Norethinsterone-D8 |

Origin of Product |

United States |

Synthetic Methodologies for Norethindrone D8

Strategies for Deuterium (B1214612) Incorporation in Steroid Scaffolds

The introduction of deuterium into complex molecules like steroids necessitates methodologies that are both selective and efficient. Several key strategies have been developed for this purpose.

Hydrogen-deuterium (H-D) exchange reactions represent a direct approach for deuterium incorporation. These reactions typically involve the use of a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. For steroids like norethindrone (B1679910), which possess enolizable ketone functionalities, base-catalyzed H-D exchange can be employed to deuterate the α-positions to the carbonyl group. However, reports indicate that norethindrone is poorly exchanged under certain phase transfer catalyzed exchange conditions using sodium or lithium hydroxide with deuterium oxide. nih.gov Achieving multi-deuteration with high site-selectivity often requires carefully designed reaction conditions and potentially multiple steps to target different positions on the steroid backbone.

Transition metal-catalyzed reactions offer powerful tools for the deuteration of C-H bonds that are otherwise unreactive. Catalysts based on metals such as iridium, rhodium, palladium, and silver can facilitate the direct exchange of hydrogen for deuterium from sources like D₂ gas or D₂O. These methods can be directed by existing functional groups within the steroid, allowing for predictable and site-specific labeling. For instance, the development of a unified total synthesis route for 18- and 19-trideuterated steroids utilizes deuterated methyl iodide (CD₃I) in the presence of metal-based reagents at key synthetic stages. nih.govwustl.edu This highlights the potential for incorporating multiple deuterium atoms in a controlled manner. Silver-catalyzed hydrogen-isotope exchange has also been shown to be effective for the multideuteration of aromatic rings, a strategy that could be adapted for specific steroid precursors.

Photochemical reactions provide a unique avenue for activating specific C-H bonds for deuteration. For α,β-unsaturated enones, such as the one present in the A-ring of norethindrone, photochemical isomerization can be a key step in multi-step synthetic sequences for introducing deuterium. acs.org Organocatalysis has also emerged as a powerful strategy for stereoselective transformations. The use of chiral organocatalysts can facilitate the stereoselective transfer hydrogenation of conjugated olefins in steroids, a process that could potentially be adapted for deuteration by using a deuterated hydrogen source. illinois.edu These methods are particularly valuable for controlling the stereochemistry of the introduced deuterium atoms, which is crucial for studying stereospecific metabolic pathways.

Precursor Selection and Reaction Pathway Design for Site-Specific Labeling

The synthesis of Norethindrone-D8, with its high number of deuterium atoms, necessitates a carefully planned reaction pathway starting from a suitable precursor. A unified total synthesis approach, as demonstrated for other deuterated steroids, offers a high degree of control over the placement of deuterium atoms. nih.govwustl.edu Such a strategy might begin with a simple, non-steroidal starting material that is first deuterated in key positions before the steroid scaffold is constructed. For example, the synthesis of 18,19-hexadeuterated steroids has been achieved by utilizing CD₃I at two different stages of the synthesis. nih.govwustl.edu A similar multi-step approach could be envisioned for Norethindrone-D8, where a combination of deuterated building blocks and site-selective deuteration reactions are employed. The selection of precursors is critical and is guided by the desired labeling pattern and the compatibility of functional groups with the deuteration conditions.

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration efficiency and isotopic purity is paramount for the utility of Norethindrone-D8 as an internal standard and for metabolic studies. Optimization of reaction conditions, such as temperature, reaction time, catalyst loading, and the nature of the deuterium source, is crucial. For instance, in the formation of deuterated 19-norsteroids, a significant temperature dependence was observed, with higher temperatures leading to increased conversion. rsc.org The purification of the final product and intermediates is also critical for ensuring high isotopic purity. Techniques like multidimensional gas chromatography can be employed for the clean-up of steroid samples prior to isotopic ratio analysis. nih.govdshs-koeln.de

Table 1: Factors Influencing Deuteration Efficiency and Isotopic Purity

| Parameter | Influence | Example |

| Catalyst | The choice of catalyst dictates the reaction mechanism and site-selectivity. | Transition metals like iridium and palladium for C-H activation. |

| Deuterium Source | The nature and excess of the deuterium source affect the extent of deuteration. | D₂O, D₂ gas, deuterated solvents, or deuterated reagents like CD₃I. |

| Reaction Temperature | Can significantly impact the rate and efficiency of the exchange reaction. | Increased temperature can lead to higher conversion in some deuteration reactions. rsc.org |

| Reaction Time | Sufficient time is required to achieve high levels of deuterium incorporation. | Optimization is necessary to avoid side reactions or degradation. |

| Purification Method | Crucial for removing partially deuterated species and other impurities. | Chromatography techniques are essential for isolating the desired deuterated compound. |

Analytical Characterization of Synthesized Norethindrone-D8

The comprehensive characterization of Norethindrone-D8 is essential to confirm its structure, and determine its isotopic purity and enrichment. A combination of spectroscopic techniques is typically employed for this purpose.

High-resolution mass spectrometry (HRMS) is a primary tool for determining the molecular weight of Norethindrone-D8 and confirming the incorporation of eight deuterium atoms. The molecular formula of Norethindrone-D8 is C₂₀H₁₈D₈O₂, resulting in a molecular weight of approximately 306.48 g/mol . esschemco.com Mass spectrometry is also invaluable for assessing isotopic purity by analyzing the distribution of isotopologues. acs.orgnih.govresearchgate.net The fragmentation pattern in the mass spectrum can provide information about the location of the deuterium atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is used to confirm the structural integrity of the norethindrone scaffold and to pinpoint the locations of deuterium incorporation. In the ¹H NMR spectrum of Norethindrone-D8, the absence of signals at specific chemical shifts, compared to the spectrum of unlabeled norethindrone, indicates the positions of deuteration. chemicalbook.com ¹³C NMR spectroscopy can also provide valuable information, as the signals of deuterated carbons are often broadened or split into multiplets due to C-D coupling.

Table 2: Analytical Techniques for the Characterization of Norethindrone-D8

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination, confirmation of deuterium incorporation, isotopic purity, and fragmentation analysis. |

| Nuclear Magnetic Resonance (¹H NMR) | Confirmation of deuterium incorporation at specific sites by observing the disappearance of proton signals. |

| Nuclear Magnetic Resonance (¹³C NMR) | Structural confirmation and information on the location of deuterium through C-D coupling effects. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity. |

The combination of these analytical methods provides a comprehensive profile of the synthesized Norethindrone-D8, ensuring its suitability for its intended applications in scientific research.

Spectroscopic Techniques for Confirmation of Deuterium Incorporation

Confirmation of the successful incorporation of deuterium atoms into the norethindrone structure is accomplished using various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is invaluable for verifying the specific sites of deuterium incorporation.

Proton NMR (¹H NMR): In the ¹H NMR spectrum of Norethindrone-D8, the signals corresponding to the eight protons that have been replaced by deuterium will be absent or significantly diminished in intensity. wikipedia.org This provides direct evidence of successful deuteration at specific molecular positions.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of Norethindrone-D8 will show signals at chemical shifts corresponding to the positions where deuterium atoms have been incorporated, offering unambiguous confirmation of the labeling. wikipedia.org

The combination of these spectroscopic methods provides comprehensive evidence of the successful synthesis of Norethindrone-D8, confirming both the number and location of the incorporated deuterium atoms.

Table 1: Comparison of Spectroscopic Data for Norethindrone and Norethindrone-D8

| Property | Norethindrone | Norethindrone-D8 (major) | Reference |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₆O₂ | C₂₀H₁₈D₈O₂ | nist.govesschemco.com |

| Molecular Weight | ~298.42 g/mol | ~306.48 g/mol | esschemco.com |

| Mass Shift (vs. Unlabeled) | N/A | +8 Da | |

| ¹H NMR | Full proton spectrum observed | Disappearance of signals for 8 protons | wikipedia.org |

| ²H NMR | No signal | Signals appear at deuterated positions | wikipedia.org |

Chromatographic Purity Assessment of Labeled Norethindrone

The chemical purity of synthesized Norethindrone-D8 is critical for its intended use as an internal standard. Chromatographic techniques are employed to separate the deuterated compound from any unlabeled starting material, partially deuterated intermediates, and other process-related impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of Norethindrone-D8. esschemco.com Reversed-phase HPLC (RP-HPLC) is typically used, offering excellent separation of norethindrone from its potential impurities. ijpsjournal.comijpsonline.com The method's validation according to International Conference on Harmonisation (ICH) guidelines ensures its specificity, linearity, accuracy, and precision. ijpsjournal.comlongdom.org A typical RP-HPLC setup involves a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. ijpsonline.comjapsonline.com Detection is commonly performed using an ultraviolet (UV) or diode array detector (DAD) at a wavelength where norethindrone exhibits strong absorbance, such as 245 nm or 254 nm. ijpsonline.comuspnf.com Commercial batches of Norethindrone-D8 often specify a purity of greater than 95% as determined by HPLC. esschemco.com

Table 2: Typical HPLC Parameters for Norethindrone Purity Analysis

| Parameter | Typical Conditions | Reference(s) |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | ijpsjournal.comijpsonline.com |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ijpsonline.comjapsonline.com |

| Mobile Phase | Acetonitrile and Water mixture | ijpsonline.comjapsonline.com |

| Flow Rate | 1.0 - 1.5 mL/min | ijpsonline.comuspnf.com |

| Detection | UV/DAD at ~245-254 nm | ijpsonline.comuspnf.com |

| Internal Standard | Estradiol or Progesterone (B1679170) (for quantitation) | ijpsonline.comthermofisher.cn |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis. nih.gov For steroid analysis by GC, derivatization is often required to increase the volatility and thermal stability of the compound. The resulting derivatives can be separated on a capillary GC column and detected with high sensitivity and specificity by the mass spectrometer, which also helps in identifying any impurities. nih.gov

Through these rigorous chromatographic methods, the purity of Norethindrone-D8 is established, ensuring its suitability for use in sensitive analytical applications.

Advanced Analytical Applications of Norethindrone D8 Major

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the goal is to accurately determine the concentration of an analyte, such as a drug or metabolite, within a complex biological matrix like plasma, urine, or tissue. ijbpas.com An internal standard (IS) is a compound of known concentration added to samples, calibration standards, and quality controls to correct for analytical variability. biopharmaservices.comresearchgate.net SILs, like Norethindrone-D8, are considered the gold standard for internal standards in mass spectrometry. scispace.comaptochem.comkcasbio.com This is because they share nearly identical physicochemical properties with the analyte of interest (the non-labeled compound), ensuring they behave similarly during sample preparation, chromatography, and ionization. biopharmaservices.comresearchgate.net

Norethindrone-D8 is the ideal internal standard for the quantification of norethindrone (B1679910). It is added at a known concentration early in the analytical workflow, allowing it to account for variations in extraction efficiency, injection volume, and instrument response. biopharmaservices.comaptochem.com Because it is chemically identical to norethindrone, it co-elutes during chromatographic separation, but it is distinguishable by its higher mass in the mass spectrometer, allowing for separate and accurate measurement of both the analyte and the standard. aptochem.com

Mass spectrometry (MS) has become the preferred detection method in bioanalysis due to its high sensitivity and selectivity. scispace.com When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides robust and reliable quantification of drugs and their metabolites.

LC-MS/MS is a powerful technique for quantifying low-concentration analytes in complex mixtures. silae.it Several LC-MS/MS methods have been developed and validated for the determination of norethindrone in human plasma, consistently relying on the use of a stable isotope-labeled internal standard to ensure accuracy. ijbpas.comsilae.itnih.govnih.gov

The general workflow involves:

Sample Preparation: Norethindrone and its internal standard (e.g., Norethindrone-D8) are extracted from the plasma matrix, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). ijbpas.comnih.gov

Chromatographic Separation: The extract is injected into an LC system, where the analyte and internal standard are separated from other matrix components on a reverse-phase column, such as a C18 column. ijbpas.comnih.govqps.com

Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both norethindrone and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

The table below summarizes typical parameters from validated LC-MS/MS methods for Norethindrone analysis using SILs.

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Norethindrone-d6 | Norethindrone-¹³C₂ | Norethindrone-d6 |

| LC Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Genesis RP-18, 50 x 4.6 mm, 3 µm | Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm |

| Mobile Phase | Water:Acetonitrile:Acetic Acid & Acetonitrile | Acetonitrile, Water, and Formic Acid | Water:Acetonitrile with Formic Acid & Methanol:Acetonitrile with Formic Acid |

| Mass Transition (Analyte) | 314.2 → 124.2 | Not Specified | Not Specified |

| Mass Transition (IS) | 320.2 → 128.2 | Not Specified | Not Specified |

| Linearity Range | 50 - 10,000 pg/mL | 50 - 10,000 pg/mL | 0.1608 - 34.9782 ng/mL |

| LLOQ | 50 pg/mL | 50 pg/mL | 0.1608 ng/mL |

| Reference | qps.com | nih.gov | silae.it |

In these methods, Norethindrone-D8 would function identically to the other SILs, with a distinct mass transition reflecting its +8 mass unit difference from the unlabeled norethindrone.

GC-MS is another established technique for the quantitative analysis of steroid hormones. For non-volatile compounds like norethindrone, a chemical derivatization step is typically required to increase their volatility and thermal stability for GC analysis. nih.gov

A validated GC-MS method for norethindrone acetate involved extraction from plasma, followed by derivatization to form pentafluoropropionyl derivatives. nih.gov These derivatives were then analyzed by GC-MS, monitoring specific mass-to-charge (m/z) ratios. nih.gov While this study used testosterone acetate as an internal standard, Norethindrone-D8 would be a far more suitable choice. nih.gov After derivatization, Norethindrone-D8 would have the same retention time and derivatization efficiency as norethindrone but would be clearly resolved in the mass spectrum, providing more accurate correction for analytical variability.

The "matrix effect" is a major challenge in bioanalysis, especially with LC-MS. kcasbio.comnih.gov It refers to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the biological matrix. kcasbio.com This can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration and compromising assay accuracy and precision. kcasbio.com

The use of a co-eluting SIL like Norethindrone-D8 is the most effective strategy to compensate for matrix effects. kcasbio.comscispace.com Because Norethindrone-D8 is chemically and structurally identical to norethindrone, it experiences the exact same degree of ion suppression or enhancement at the same point in time. kcasbio.com The quantification is based on the ratio of the analyte peak area to the internal standard peak area. Since both are affected proportionally by the matrix, their ratio remains constant and accurate, effectively normalizing the variability. kcasbio.com This normalization is critical for achieving the high precision and accuracy required by regulatory guidelines for bioanalytical methods.

For a bioanalytical method to be used in regulated studies, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by agencies like the U.S. Food and Drug Administration (FDA). nih.govnih.gov Norethindrone-D8 is instrumental in meeting these stringent validation requirements. Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true value.

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV).

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

The table below shows example validation data from a Norethindrone assay that utilized a SIL, demonstrating the high level of performance achieved.

| Validation Parameter | Result |

| Linearity Range | 50.0 - 25,000 pg/mL |

| Inter-run Precision (%CV) | < 8.1% |

| Inter-run Accuracy (% of Nominal) | 99.2% - 108.4% |

| Reference | nih.gov |

The consistent and reliable performance demonstrated by these parameters is made possible by the effective normalization provided by the stable isotope-labeled internal standard.

Mass Spectrometry-Based Quantification of Norethindrone and Metabolites

Applications in Targeted and Untargeted Metabolomics Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It can be performed in an "untargeted" manner to discover novel biomarkers or metabolic changes, or in a "targeted" manner to quantify specific metabolites of interest.

While Norethindrone-D8 is primarily a tool for targeted quantification, it has significant applications within the context of metabolomics research. For instance, a study investigating the effects of norethindrone exposure in zebrafish used an untargeted metabolomics approach to identify disruptions in metabolic processes related to antioxidant defense. nih.gov The study found that norethindrone exposure led to changes in the levels of various endogenous metabolites, indicating cellular and hepatic injury. nih.gov

In such a study, Norethindrone-D8 could be used in a subsequent targeted analysis to:

Accurately Quantify Norethindrone Uptake: Determine the precise concentration of the parent drug in the zebrafish tissues to establish a clear dose-response relationship with the observed metabolic changes.

Trace Metabolic Pathways: If specific metabolites of norethindrone were identified, Norethindrone-D8 could serve as a precursor in tracer studies to definitively map its metabolic fate and the rates of formation for different metabolites.

Validate Untargeted Findings: Following the identification of significantly altered endogenous metabolites from the untargeted screen, a targeted quantitative assay could be developed. In this assay, deuterated analogues of those specific endogenous metabolites would be used as internal standards to validate and accurately quantify the changes induced by norethindrone exposure.

By integrating Norethindrone-D8 into metabolomics workflows, researchers can enhance the quantitative accuracy of their findings, providing a more robust understanding of the biochemical impact of norethindrone on biological systems.

Forensic and Environmental Tracing Utilizing Stable Isotope Signatures

The unique isotopic signature of synthetic compounds offers a powerful tool for forensic and environmental investigations. Norethindrone-D8 (major), as a deuterated isotopologue of the synthetic progestin norethindrone, plays a crucial role in the analytical methods that underpin these tracing applications. While not typically used as a tracer itself in large-scale environmental studies, its application as an internal standard is fundamental to accurately quantifying norethindrone and its metabolites in various matrices. This precision is essential for studies that rely on stable isotope signatures to differentiate between synthetic and endogenous hormones.

The core principle behind this tracing application lies in the distinct carbon isotope ratios (¹³C/¹²C) between synthetic and naturally occurring steroids. Synthetic hormones, including progestogens like norethindrone, are generally depleted in the heavier carbon isotope (¹³C) compared to their endogenous counterparts. nih.gov This difference arises from the distinct manufacturing processes and the carbon source of the precursors used in their synthesis.

In a forensic context, this isotopic difference can be pivotal. For instance, in doping control, analyzing the ¹³C/¹²C ratio of urinary steroids can help determine if an athlete has been using synthetic testosterone or other banned synthetic hormones. researchgate.netuniroma1.it While this is a well-established application for testosterone, the same principle can be applied to other synthetic steroids. In cases of suspected poisoning or illicit use of hormonal drugs, isotope ratio mass spectrometry (IRMS) can provide compelling evidence by identifying the unnatural isotopic signature of the synthetic compound in biological samples. spectroscopyonline.comchromatographyonline.com

In the realm of environmental science, the discharge of synthetic hormones into aquatic ecosystems is a significant concern due to their endocrine-disrupting effects. jlu.edu.cn Isotope analysis can be employed to trace the sources and fate of these contaminants. By analyzing the δ¹³C values of hormones found in wastewater treatment plant effluents, surface water, and even wildlife tissues, researchers can distinguish between contamination originating from synthetic sources, such as contraceptive pills, and natural hormonal excretions from humans and animals. nih.gov This allows for a more accurate assessment of the environmental burden of synthetic hormones and can help in pinpointing major pollution sources.

Detailed Research Findings

The following table summarizes the key research findings regarding the stable isotope signatures of synthetic versus endogenous progestins, which underpins their potential for forensic and environmental tracing.

| Parameter | Finding | Implication for Tracing |

| δ¹³C Value of Synthetic Progestogens | Synthetic progestogens exhibit an average δ¹³C value of approximately -30.3 ± 2.6 ‰. nih.gov | The distinctly negative δ¹³C value serves as a unique identifier for synthetic progestins in environmental and biological samples, allowing them to be distinguished from natural sources. |

| δ¹³C Value of Endogenous Hormones | Endogenous hormones typically have δ¹³C values ranging from approximately -16‰ to -26‰. nih.gov | The clear difference in the range of δ¹³C values between synthetic and endogenous hormones provides a robust basis for source apportionment in tracing studies. |

| Use of Deuterated Internal Standards | Deuterated analogues, such as Norethindrone-D8, are used as internal standards to improve the accuracy and precision of quantitative analyses of synthetic hormones in complex matrices. lcms.czclearsynth.com | Accurate quantification is critical for determining the concentration of synthetic hormones, which is essential for assessing the extent of contamination or exposure and for validating tracing models. |

Mechanistic Studies of Norethindrone Metabolism Using Deuterium Labeling

Elucidation of Metabolic Pathways via Isotopic Tracers

Isotopic tracers like Norethindrone-D8 are instrumental in delineating the metabolic pathways of the parent drug. By tracking the deuterated metabolites, researchers can identify the primary sites of biotransformation and the chemical modifications that occur.

Phase I reactions introduce or expose functional groups on the drug molecule, typically making it more polar. For norethindrone (B1679910), key Phase I transformations include hydroxylation and reduction.

Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic route for steroids. Studies have indicated that norethindrone undergoes hydroxylation at various positions. The use of Norethindrone-D8, with deuterium (B1214612) atoms at potential hydroxylation sites, can help pinpoint the exact locations of this modification. When a deuterated site is hydroxylated, the resulting metabolite will have a specific mass shift that can be detected by mass spectrometry, confirming the site of the reaction.

Reduction: Norethindrone is subject to reduction, particularly of the α,β-unsaturated ketone in the A-ring of the steroid nucleus. drugbank.com This reduction is a significant pathway in its metabolism. drugbank.com By labeling the A-ring with deuterium, the kinetics and mechanism of this reductive pathway can be meticulously studied. The resulting reduced metabolites, such as the 5α- and 5β-dihydronorethindrone derivatives, can be identified by their characteristic isotopic signatures.

| Phase I Biotransformation | Description | Role of Deuterium Labeling (Norethindrone-D8) |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the steroid structure. | Identifies specific sites of hydroxylation through mass shifts in metabolites. |

| Reduction | Saturation of the double bond in the A-ring. | Traces the formation of reduced metabolites like dihydronorethindrone. |

Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. uomus.edu.iq

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the drug molecule. uomus.edu.iq For norethindrone, the hydroxyl groups introduced during Phase I are primary sites for glucuronidation. By using Norethindrone-D8, where the deuterium labels are retained in the Phase I metabolites, the subsequent glucuronide conjugates can be traced and quantified. This helps in understanding the extent and rate of this detoxification pathway.

Sulfation: Another important conjugation reaction is the addition of a sulfate (B86663) group. Similar to glucuronidation, sulfation occurs at hydroxylated positions of norethindrone. The use of deuterated norethindrone allows for the clear identification of sulfated metabolites, distinguishing them from other metabolic products and providing insights into the competition between sulfation and glucuronidation pathways. Norethindrone metabolites are found in urine as both sulfates and glucuronides. drugbank.com

| Phase II Conjugation | Description | Role of Deuterium Labeling (Norethindrone-D8) |

| Glucuronidation | Attachment of glucuronic acid to hydroxyl groups. | Tracks the formation and excretion of glucuronide conjugates. |

| Sulfation | Addition of a sulfate group to hydroxyl groups. | Identifies and quantifies sulfated metabolites. |

Investigation of Enzyme Kinetics and Reaction Mechanisms

Deuterium labeling is not only useful for identifying metabolites but also for investigating the enzymes involved in the metabolic process and their reaction mechanisms.

The Cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for Phase I oxidative metabolism of many drugs, including steroids. mdpi.com

CYP Isozyme Identification: Studies have shown that CYP3A4 is a key enzyme in the hydroxylation of norethindrone. nih.gov By incubating Norethindrone-D8 with a panel of recombinant human CYP isozymes, the specific enzymes responsible for the formation of deuterated hydroxylated metabolites can be identified. The enzyme that produces the highest amount of the deuterated metabolite is likely the primary catalyst for that specific metabolic step in vivo.

Kinetic Isotope Effect: The replacement of hydrogen with deuterium at a site of metabolic attack can slow down the rate of the reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov By measuring the rate of hydroxylation of Norethindrone-D8 compared to its non-deuterated counterpart, the KIE can be determined. A significant KIE provides strong evidence that the breaking of the carbon-deuterium (or carbon-hydrogen) bond is a rate-limiting step in the enzymatic reaction.

| Enzyme System | Interaction with Norethindrone-D8 | Mechanistic Insight |

| Cytochrome P450 (CYP) 3A4 | Catalyzes the hydroxylation of the deuterated substrate. | Identification of the primary metabolizing enzyme; determination of the kinetic isotope effect to understand the reaction mechanism. |

Reductases and hydroxysteroid dehydrogenases (HSDs) are crucial for the reductive metabolism of steroids.

5α-Reductase: This enzyme is known to be involved in the reduction of the A-ring of many steroids. nih.gov In the case of norethindrone, 5α-reductase is a key enzyme in its metabolism. nih.gov Using Norethindrone-D8 with deuterium labels in the A-ring allows for the study of the stereoselectivity and kinetics of this enzyme.

Hydroxysteroid Dehydrogenases (HSDs): HSDs catalyze the interconversion of ketones and hydroxyl groups on the steroid nucleus. wikipedia.org For instance, a 3-keto group on norethindrone can be reduced to a 3-hydroxyl group by a specific HSD. Deuterium labeling at this position can help in elucidating the forward and reverse reaction rates catalyzed by different HSD isoforms.

| Enzyme | Role in Norethindrone Metabolism | Insight from Deuterium Labeling |

| 5α-Reductase | Reduction of the A-ring. nih.gov | Elucidation of enzyme kinetics and stereoselectivity. |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of keto and hydroxyl groups. wikipedia.org | Determination of reaction rates and enzyme isoform specificity. |

Isotope Effects in Biotransformation Processes

The study of isotope effects provides deep insights into the transition state of enzymatic reactions. The difference in bond energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond is the basis for the kinetic isotope effect.

Primary Kinetic Isotope Effect: A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. For the metabolism of Norethindrone-D8, a significant primary KIE in a hydroxylation reaction would indicate that the abstraction of a hydrogen (or deuterium) atom from the carbon is the slowest step. This information is vital for understanding the catalytic mechanism of the involved CYP enzyme.

Secondary Kinetic Isotope Effect: A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond breaking but is adjacent to the reaction center. This can provide information about changes in hybridization or the steric environment of the active site during the reaction.

The magnitude of the KIE can help to differentiate between various proposed reaction mechanisms. For instance, a large KIE is often indicative of a reaction mechanism involving quantum mechanical tunneling of the hydrogen atom.

Primary Deuterium Kinetic Isotope Effects (DKIEs) on Metabolic Cleavage

Primary DKIEs are observed when a C-H bond at the site of isotopic substitution is broken during the rate-limiting step of a reaction. In the context of norethindrone metabolism, a significant primary DKIE would be expected if, for instance, the hydroxylation of a specific carbon by a CYP enzyme involves the abstraction of a hydrogen atom in the slowest step of the catalytic cycle. A kH/kD ratio (the ratio of the rate constant for the non-deuterated substrate to the deuterated substrate) significantly greater than 1 would indicate that C-H bond cleavage is indeed rate-determining.

However, a thorough review of published research reveals no specific data or data tables detailing primary DKIEs for the metabolic cleavage of Norethindrone-D8. While the principles of primary DKIEs in CYP-mediated reactions are well-established, their specific application to this deuterated norethindrone analog has not been reported. Such a study would be invaluable in pinpointing the exact sites of metabolism and the rate-limiting steps involved.

Secondary Isotope Effects and Their Mechanistic Implications

Secondary kinetic isotope effects occur when isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are typically smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They provide insights into changes in hybridization or the steric environment of the reaction center during the transition state. For example, a change from sp3 to sp2 hybridization at a carbon adjacent to the reaction site can lead to a normal secondary KIE.

As with primary DKIEs, there is a notable absence of research findings and data tables concerning secondary isotope effects in the metabolism of Norethindrone-D8. Investigating secondary KIEs could offer subtle but important clues about the conformational changes that norethindrone undergoes within the active site of metabolizing enzymes like 5α-reductase or CYPs.

Pharmacokinetic Profiling in Preclinical and in Vitro Research Models

Assessment of Absorption, Distribution, and Excretion (ADME) using Labeled Norethindrone-D8

To understand the fate of Norethindrone-D8 in a biological system, studies using a radiolabeled version of the compound are typically conducted. These studies are essential for determining its ADME properties.

Initial assessments of a compound's absorption potential are often performed using in vitro models, such as Caco-2 cell monolayers, which mimic the intestinal epithelium. These studies would determine the rate and extent of Norethindrone-D8's ability to cross cellular barriers and identify if active transport mechanisms are involved in its uptake or efflux.

Table 1: Hypothetical Data Table for In Vitro Permeability of Norethindrone-D8

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |

| Norethindrone-D8 | Data Not Available | Data Not Available |

| Norethindrone (B1679910) | Data Not Available | Data Not Available |

| Control Compound (High Permeability) | >10 | <2 |

| Control Compound (Low Permeability) | <1 | >2 |

Following administration to preclinical models, such as rodents, the distribution of Norethindrone-D8 into various organs and tissues would be examined. This is typically done by measuring the concentration of the compound in tissues like the liver, kidney, brain, and reproductive organs at different time points. This information helps to identify potential target tissues and sites of accumulation.

To determine how Norethindrone-D8 is eliminated from the body, excretion balance studies are conducted in preclinical species. This involves collecting urine and feces over a period of time after administration of the labeled compound to quantify the proportion of the dose excreted through each route. This analysis also helps in identifying the major metabolites.

Evaluation of Bioavailability Principles in Controlled Experimental Settings

Bioavailability studies are crucial to determine the fraction of an administered dose of Norethindrone-D8 that reaches the systemic circulation. This is typically assessed by comparing the plasma concentration-time profiles after oral and intravenous administration in preclinical models.

Table 2: Hypothetical Pharmacokinetic Parameters for Bioavailability Assessment of Norethindrone-D8

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Data Not Available | Data Not Available |

| Absolute Bioavailability (%) | Data Not Available | 100 (by definition) |

Comparison of Pharmacokinetic Parameters Between Deuterated and Non-Deuterated Analogs in Model Systems

A head-to-head comparison of the pharmacokinetic profiles of Norethindrone-D8 and norethindrone in the same preclinical model would be essential to quantify the impact of deuteration. Key parameters such as clearance, volume of distribution, and elimination half-life would be compared to understand the extent of the kinetic isotope effect on the drug's disposition.

Table 3: Hypothetical Comparative Pharmacokinetic Parameters of Norethindrone-D8 and Norethindrone

| Parameter | Norethindrone-D8 | Norethindrone |

| Clearance (mL/min/kg) | Data Not Available | Data Not Available |

| Volume of Distribution (L/kg) | Data Not Available | Data Not Available |

| Elimination Half-life (h) | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Data Not Available | Data Not Available |

Application in Drug Discovery and Development Pipeline Considerations

The data from the aforementioned studies would be critical for the progression of Norethindrone-D8 through the drug discovery and development pipeline. A favorable pharmacokinetic profile, potentially improved by deuteration, could lead to a safer and more effective therapeutic agent. However, without the foundational preclinical and in vitro data, the potential advantages of Norethindrone-D8 remain theoretical.

Advanced Research Perspectives and Future Directions

Integration of Norethindrone-D8 Research with Systems Biology Approaches

The integration of deuterated compounds like Norethindrone-D8 into systems biology workflows, particularly in metabolomics and proteomics, offers a dynamic view of steroid metabolism and its network effects. Systems biology aims to understand complex interactions within biological systems, moving beyond the study of single molecules to entire pathways and networks. frontiersin.org Stable isotope labeling is a cornerstone of this approach, enabling researchers to trace the metabolic fate of compounds and quantify their influence on cellular processes. tandfonline.com

By introducing Norethindrone-D8 as a tracer, researchers can map its metabolic conversion and identify its downstream metabolites with high precision using mass spectrometry. biosyn.comcreative-proteomics.com This methodology, known as Stable Isotope-Resolved Metabolomics (SIRM), can quantitatively delineate the active metabolic pathways involved in norethindrone (B1679910) biotransformation. creative-proteomics.comnih.gov For instance, administering Norethindrone-D8 allows for the unambiguous tracking of the deuterium (B1214612) label as the parent molecule is processed by enzymes such as reductases and hydroxylases. nih.govnih.gov This provides clear evidence of the flow of atoms through the metabolic network, revealing flux rates and identifying key regulatory nodes that would be obscured in static "snapshot" analyses. tandfonline.comcreative-proteomics.com

This approach helps to:

Confirm Biosynthetic Pathways: Unambiguously identify metabolites derived from norethindrone, distinguishing them from the endogenous metabolome. nih.gov

Quantify Metabolic Flux: Determine the rate of turnover and the relative importance of different metabolic routes, such as A-ring reduction versus hydroxylation. nih.govcreative-proteomics.com

Elucidate Drug Interactions: Investigate how Norethindrone-D8 and its metabolites influence other metabolic pathways, providing a system-wide view of its pharmacological impact.

The data generated from these tracer studies can be integrated into computational models of metabolic networks, providing a more holistic understanding of the drug's mechanism of action and its effect on cellular physiology. nih.govnih.gov

Development of Novel Deuterated Steroid Analogs for Specific Research Objectives

The synthesis of Norethindrone-D8 is part of a broader strategy involving the creation of novel deuterated steroid analogs to achieve specific research goals. Strategic placement of deuterium atoms can significantly alter a molecule's physicochemical properties, a concept known as the kinetic isotope effect. This effect can be exploited to modulate metabolic pathways and enhance the utility of steroid molecules in research.

One primary objective is to improve metabolic stability. Carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, making them more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. drugbank.com By selectively replacing hydrogen with deuterium at known sites of metabolic attack on the steroid core, researchers can create analogs with a longer half-life. This allows for more controlled studies of a steroid's primary effects by reducing the formation of various metabolites.

Key research objectives for developing novel deuterated steroid analogs include:

Probing Enzyme Mechanisms: Synthesizing steroids deuterated at specific positions helps to elucidate the mechanisms and rate-limiting steps of metabolic enzymes like 5α-reductase. nih.gov

Improving Pharmacokinetic Profiles: Creating analogs with slower metabolism can help in studies requiring more stable compound concentrations over time. drugbank.com

Reducing Metabolite-Induced Effects: By blocking certain metabolic pathways, deuterated analogs allow researchers to isolate the activity of the parent compound from that of its metabolites.

The development of these analogs relies on sophisticated synthetic chemistry techniques to achieve site-selective deuteration. nih.gov The table below summarizes potential research objectives achievable through the strategic design of deuterated steroid analogs.

| Research Objective | Rationale for Deuteration | Example Application |

| Metabolic Pathway Elucidation | Use as a stable isotope tracer to follow biotransformation. | Tracing the conversion of Norethindrone-D8 to its hydroxylated and reduced metabolites. |

| Investigation of Kinetic Isotope Effects | Slowing enzymatic reactions at the site of deuteration to study enzyme mechanisms. | Creating a norethindrone analog deuterated at a primary site of hydroxylation to measure the impact on CYP enzyme activity. |

| Enhancement of Metabolic Stability | Replacing C-H bonds with stronger C-D bonds at metabolically labile sites. | Developing a research tool with a longer biological half-life to study long-term receptor occupancy. |

| Creation of Novel Analytical Standards | Providing a suite of deuterated standards for comprehensive metabolite quantification. | Synthesizing deuterated versions of major norethindrone metabolites (e.g., 5α-dihydro-norethindrone-D9). |

Methodological Advancements in Stable Isotope Analysis for Complex Biological Samples

The utility of Norethindrone-D8 in research is critically dependent on advanced analytical methods capable of detecting and quantifying it and its metabolites within complex biological matrices like plasma, urine, or tissue homogenates. nih.gov Recent decades have seen significant progress in mass spectrometry (MS) and chromatography, enhancing the precision, sensitivity, and specificity of stable isotope analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for this purpose. It offers high selectivity by separating the analyte from matrix components chromatographically before detecting it based on its specific mass-to-charge ratio (m/z). The use of a deuterated internal standard like Norethindrone-D8 is essential for accurate quantification. Because it is chemically identical to the non-labeled analyte (norethindrone), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for sample loss during preparation and variations in instrument response. mdpi.com

Recent methodological advancements impacting the analysis of deuterated steroids include:

Increased Mass Spectrometer Sensitivity: Modern instruments can achieve detection limits in the low picogram or even femtogram range, allowing for the analysis of steroids in very small sample volumes.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide high mass accuracy, which aids in the identification of unknown metabolites and improves confidence in analytical results. nih.gov

Improved Sample Preparation Techniques: The development of automated and high-throughput solid-phase extraction (SPE) and liquid-liquid extraction (LLE) methods has increased sample throughput and reproducibility while minimizing matrix interference. mdpi.com

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): For certain applications, GC-IRMS provides extremely precise measurements of isotope ratios, which is valuable in anti-doping analysis to distinguish between endogenous and exogenous steroids.

These advancements collectively address the major challenges in bioanalysis, such as dealing with low analyte concentrations, complex sample matrices, and the need for high throughput.

Computational Chemistry and Molecular Dynamics Simulations in Support of Deuterated Steroid Research

Computational chemistry and molecular dynamics (MD) simulations are increasingly valuable tools that complement experimental research on deuterated steroids like Norethindrone-D8. These in silico methods provide atomic-level insights into how deuteration can affect the structure, dynamics, and interactions of a steroid molecule with its biological targets, such as the progesterone (B1679170) receptor.

These computational approaches can support deuterated steroid research by:

Predicting Binding Affinities: Calculating the free energy of binding to predict whether deuteration affects the steroid's affinity for its receptor.

Interpreting Experimental Data: MD simulations are used to understand the results from experimental techniques like hydrogen-deuterium exchange (HDX) mass spectrometry, which measures changes in protein conformation and dynamics upon ligand binding.

Guiding the Design of Novel Analogs: Computational models can help predict which positions on the steroid skeleton are most susceptible to metabolism. This information can guide the synthesis of new deuterated analogs with enhanced stability, as described in section 6.2.

Explaining Kinetic Isotope Effects: Quantum mechanics (QM) calculations can be used to model transition states of enzymatic reactions, helping to explain the magnitude of the kinetic isotope effect observed experimentally when a C-H bond is replaced with a C-D bond.

The synergy between computational simulations and empirical laboratory work accelerates the research and development process, providing a deeper mechanistic understanding of the biochemical consequences of deuteration.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for distinguishing Norethindrone-D8 (major) from its non-deuterated counterpart in pharmacokinetic studies?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is essential for precise quantification. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns, while deuterium NMR spectroscopy confirms deuterium incorporation at specific positions . Ensure calibration curves are validated using certified reference materials to minimize matrix effects .

Q. How should researchers design baseline experiments to assess the purity and stability of Norethindrone-D8 (major) in preclinical models?

- Methodology : Employ forced degradation studies (e.g., exposure to heat, light, and pH extremes) followed by stability-indicating assays (e.g., HPLC-UV/DAD). Accelerated stability testing under controlled humidity and temperature (e.g., ICH Q1A guidelines) ensures compound integrity. Use isotopic dilution techniques to track deuterium retention over time .

Q. What statistical approaches are recommended for initial pharmacokinetic (PK) parameter estimation of Norethindrone-D8 (major)?

- Methodology : Non-compartmental analysis (NCA) using software like Phoenix WinNonlin provides AUC, Cmax, and half-life. For small sample sizes, apply Bayesian hierarchical models to account for inter-individual variability. Validate assumptions with bootstrap resampling .

Advanced Research Questions

Q. How can isotopic effects of deuterium in Norethindrone-D8 (major) influence metabolic stability, and what experimental designs mitigate confounding variables?

- Methodology : Conduct comparative in vitro assays (e.g., human liver microsomes) with non-deuterated Norethindrone to quantify kinetic isotope effects (KIEs) on CYP450 metabolism. Use deuterium labeling at metabolic "soft spots" identified via computational docking (e.g., Schrödinger Suite). Control for enzyme variability by normalizing to protein content and activity .

Q. What strategies resolve contradictions between in vitro and in vivo data on Norethindrone-D8 (major) bioavailability?

- Methodology : Perform physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (e.g., Caco-2 assays) and in vivo PK data. Investigate enterohepatic recirculation or tissue-specific uptake using radiolabeled tracers (e.g., <sup>3</sup>H or <sup>14</sup>C). Apply sensitivity analysis to identify critical parameters driving discrepancies .

Q. How do researchers ethically address isotopic interference in clinical studies when Norethindrone-D8 (major) is used as an internal standard?

- Methodology : Preclinical toxicity studies must confirm the absence of deuterium-related adverse effects. In clinical protocols, include explicit documentation of deuterium use in informed consent forms. Adhere to NIH guidelines for reporting isotopic labeling and ensure IRB approval addresses potential metabolic byproducts .

Q. What advanced spectroscopic methods validate deuterium positional integrity in Norethindrone-D8 (major) under prolonged storage?

- Methodology : Use <sup>2</sup>H-NMR coupled with cryoprobe technology to enhance sensitivity for low-abundance deuterium. Monitor deuterium/hydrogen (D/H) exchange rates via mass spectrometry under accelerated aging conditions. Cross-validate with X-ray crystallography if crystalline forms are available .

Q. How can researchers optimize synthetic pathways for Norethindrone-D8 (major) to minimize isotopic dilution during large-scale preparation?

- Methodology : Employ transition metal catalysts (e.g., palladium-on-carbon) in deuterium gas (D2) environments for selective hydrogenation. Use kinetic isotope effect (KIE) studies to refine reaction conditions (temperature, pressure). Analyze intermediate byproducts via GC-MS to track deuterium distribution .

Methodological Considerations

- Data Contradiction Analysis : For conflicting results (e.g., variable metabolite profiles), apply multivariate analysis (PCA or PLS-DA) to identify outlier datasets. Replicate experiments using orthogonal methods (e.g., LC-MS vs. immunoassays) .

- Ethical and Regulatory Compliance : Align preclinical studies with ARRIVE 2.0 guidelines for reproducibility. Document deuterium-related risks in Material Safety Data Sheets (MSDS) under Section 1.2 (Identified Uses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.